2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide
Description
2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide is a heterocyclic compound featuring a fused benzofuropyrimidine core with a 2,4-dioxo motif. The p-tolyl group at position 3 and the 4-fluorobenzylacetamide side chain contribute to its structural uniqueness.
Properties
CAS No. |
877657-20-0 |
|---|---|
Molecular Formula |
C26H20FN3O4 |
Molecular Weight |
457.461 |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C26H20FN3O4/c1-16-6-12-19(13-7-16)30-25(32)24-23(20-4-2-3-5-21(20)34-24)29(26(30)33)15-22(31)28-14-17-8-10-18(27)11-9-17/h2-13H,14-15H2,1H3,(H,28,31) |
InChI Key |
YNGYNVDFNXNLKX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NCC5=CC=C(C=C5)F |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular structure is characterized by the presence of a benzofuro-pyrimidine core linked to an acetamide group. Its molecular formula is with a molecular weight of 455.5 g/mol. The specific arrangement of functional groups suggests potential interactions with biological targets.
Research indicates that compounds similar to this compound exhibit significant anticancer activity through various mechanisms:
- Inhibition of Cell Proliferation : The compound has shown to inhibit the growth of several cancer cell lines. For instance, studies have demonstrated that derivatives containing similar moieties can significantly reduce cell viability in HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cell lines .
- Induction of Apoptosis : Mechanistic studies often reveal that these compounds can induce apoptosis via the mitochondrial pathway, affecting proteins such as Bax and Bcl-2. This leads to increased levels of pro-apoptotic factors and decreased anti-apoptotic signals .
- Cell Cycle Arrest : The compound may also cause cell cycle arrest at various phases, which is critical in preventing cancer cell proliferation. This effect has been documented in related compounds that target specific cell cycle regulators .
Case Studies
- Cytotoxicity Assays : In vitro assays using the SRB (sulforhodamine B) method have shown that related compounds possess IC50 values lower than standard chemotherapeutics like doxorubicin. For example, one study reported IC50 values for a structurally similar compound at 1.54 µM against HCT116 cells compared to doxorubicin's 8.29 µM .
- Molecular Docking Studies : Computational studies suggest that the compound can effectively bind to targets involved in cancer progression, including EGFR (epidermal growth factor receptor). These findings support the hypothesis that the compound may act as an inhibitor of key signaling pathways in cancer cells .
Summary of Biological Activities
Scientific Research Applications
Biological Activities
Research indicates that 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide exhibits several biological activities:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, which can be crucial in the development of drugs targeting various diseases.
- Receptor Modulation : It may interact with cellular receptors, influencing their activity and triggering downstream signaling pathways.
- Anticancer Properties : Preliminary studies suggest potential anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study 1: Anticancer Activity
In a study investigating the anticancer properties of related compounds, researchers found that derivatives of benzofuro[3,2-d]pyrimidine exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation and survival.
Case Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibition profile of similar compounds showed that certain derivatives could effectively inhibit kinases involved in cancer progression. This finding highlights the potential of this compound as a lead compound for further development in targeted therapies.
Comparison with Similar Compounds
Structural Analog: Pyrazolo[3,4-d]pyrimidine Derivatives
A structurally related compound from is N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide.
- Core Structure : Pyrazolo[3,4-d]pyrimidine vs. benzofuro[3,2-d]pyrimidine in the target compound.
- Substituents: The analog includes a fluoro-substituted chromenone moiety and a fluorophenyl group, whereas the target compound has a p-tolyl group and 4-fluorobenzylacetamide.
- Physical Properties : The analog exhibits a high melting point (302–304°C) and molecular weight of 571.2 g/mol, suggesting high crystallinity and stability .
Structural Analog: Phthalide Derivatives
describes N-{2-[(3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide, a phthalide derivative with a benzofuran core.
- Core Structure : Benzofuran vs. benzofuropyrimidine in the target compound.
- Functional Groups : Both compounds share an acetamide side chain, but the target compound’s pyrimidine-dione system may enhance hydrogen-bonding capacity compared to the phthalide’s single ketone group.
Structural Analog: Tetrahydropyrimidine-Carboxamide Derivatives
highlights N-(3-chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-4-oxo-5-phenyltetrahydropyrimidine-1(2H)-carboxamide.
- Core Structure : Saturated tetrahydropyrimidine vs. the target’s aromatic benzofuropyrimidine.
- Substituents : The analog includes halogenated aryl groups (chloro, fluoro) and a carboxamide, differing from the target’s p-tolyl and fluorobenzylacetamide.
- Bioactivity Potential: Saturated cores may reduce planarity and alter binding modes compared to fused aromatic systems .
Structural Analog: Tetrahydropyrimidin-yl Amides
lists compounds like (R)-N-[(2S,4S,5S)-5-[2-(2,6-dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide.
- Core Structure : Oxo-tetrahydropyrimidin-yl group vs. the target’s dioxo-benzofuropyrimidine.
- Functional Complexity: These analogs feature multiple stereocenters and phenoxyacetamido groups, contrasting with the target’s simpler acetamide side chain. Such complexity may impact solubility and pharmacokinetics .
Research Implications
Future studies should explore:
- Synthetic Optimization : Adapting methods from (condensation) and (cross-coupling) for scalability.
- Structure-Activity Relationships (SAR): Comparing hydrogen-bonding capacity (dioxo vs. single oxo groups) and lipophilicity (fluorinated vs. non-fluorinated side chains).
- Pharmacokinetics : Investigating how core rigidity (aromatic vs. saturated systems) affects metabolic stability.
Preparation Methods
Cyclocondensation of Benzofuran Derivatives with Pyrimidine Precursors
The most efficient method involves reacting 2-aminobenzofuran derivatives with β-keto esters or malonates under acidic conditions. For example, salicylic acid derivatives condensed with urea or thiourea in acetic acid yield 3,4-dihydrobenzofuropyrimidin-2,4-dione intermediates. Key modifications include:
- Substituent Introduction : The p-tolyl group at position 3 is introduced via a pre-functionalized benzofuran precursor. 3-(p-Tolyl)-2-aminobenzofuran, synthesized through Ullmann coupling of 2-aminobenzofuran with p-tolylboronic acid, undergoes cyclocondensation with dimethyl malonate to form the dihydrobenzofuropyrimidine core.
- Optimized Conditions : Refluxing in acetic acid for 12 hours achieves 65–70% yield, with purification via recrystallization from ethanol.
[4+2] Annulation/Aromatization Strategy
A one-pot cascade annulation between benzofuran-derived azadienes and N-tosyl cyanamides has been reported for analogous structures. This method avoids harsh acidic conditions:
- Mechanistic Insight : N-Tosyl cyanamides generate carbodiimide anions, which undergo chemoselective [4+2] cycloaddition with azadienes. Subsequent aromatization yields the pyrimidine ring.
- Applicability : While this route efficiently constructs the core, adapting it for p-tolyl substitution requires azadienes pre-functionalized with p-tolyl groups.
Functionalization at Position 1: Acetamide Side Chain Installation
Introducing the 2-(N-(4-fluorobenzyl)acetamido)ethyl group at position 1 involves nucleophilic substitution or acylation:
Alkylation of the Pyrimidine Nitrogen
The core compound’s N1 position is alkylated using 2-bromo-N-(4-fluorobenzyl)acetamide:
Stepwise Acylation and Amidation
An alternative approach involves:
- Acetylation : Treating the core with chloroacetyl chloride in tetrahydrofuran (THF) and triethylamine to form 2-chloro-N-(benzofuropyrimidin-1-yl)acetamide.
- Amine Coupling : Reacting the chloro intermediate with 4-fluorobenzylamine in acetonitrile at 60°C for 6 hours.
- Advantages : This method avoids competing side reactions at the dioxo groups, achieving 60–65% overall yield.
Critical Reaction Parameters and Optimization
Solvent and Temperature Effects
Catalytic Enhancements
- Lewis Acids : Zinc chloride (10 mol%) accelerates malonate cyclocondensation, reducing reaction time from 12 to 6 hours.
- Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) increases alkylation yields by 15% in biphasic systems.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
- HPLC : >99% purity achieved using a C18 column (acetonitrile/water gradient, 0.1% trifluoroacetic acid).
Comparative Synthesis Routes
Challenges and Mitigation Strategies
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For example, stepwise condensation of aromatic aldehydes with amines under reflux in aprotic solvents (e.g., DMF or acetonitrile) can form the pyrimidine core. Cyclization steps may require catalysts like p-toluenesulfonic acid (PTSA) at 80–100°C for 6–12 hours . Monitoring via TLC or HPLC ensures intermediate purity, while purification by column chromatography (silica gel, hexane/EtOAc gradient) removes byproducts .
Q. What analytical techniques are essential for structural characterization?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 19F) confirms substituent positions and stereochemistry. Mass spectrometry (HRMS or ESI-MS) validates molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O at ~1700 cm⁻¹). X-ray crystallography may resolve complex stereoelectronic effects in the benzofuropyrimidine core .
Q. What preliminary assays are recommended to assess bioactivity?
- Methodological Answer : Begin with in vitro cytotoxicity screens (e.g., MTT assay against HeLa or MCF-7 cell lines) to evaluate anticancer potential. Antimicrobial activity can be tested via broth microdilution (MIC determination against S. aureus or E. coli). For anti-inflammatory properties, measure inhibition of COX-2 or TNF-α in LPS-stimulated macrophages .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Methodological Answer : Systematically modify substituents (e.g., replace p-tolyl with halophenyl groups or vary the fluorobenzyl moiety) and compare bioactivity. Use computational tools (e.g., molecular docking with AutoDock Vina) to predict binding affinities to targets like EGFR or PARP. Validate predictions with enzymatic assays (e.g., PARP1 inhibition IC₅₀ measurements) .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum concentration in cell culture). Use orthogonal assays (e.g., SPR for binding kinetics vs. cell-based reporter assays) to confirm target engagement. Meta-analysis of dose-response curves and statistical validation (e.g., ANOVA with post-hoc tests) can clarify outliers .
Q. How can researchers investigate the compound’s interaction with biological macromolecules?
- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding to proteins (e.g., kinases). For nucleic acid interactions, use fluorescence quenching assays or electrophoretic mobility shift assays (EMSAs). Molecular dynamics simulations (AMBER or GROMACS) provide atomistic insights into binding stability .
Q. What synthetic challenges arise in scaling up production, and how are they addressed?
- Methodological Answer : Scaling multi-step syntheses requires optimizing solvent volume (switch to greener solvents like cyclopentyl methyl ether) and reducing column chromatography. Flow chemistry can improve cyclization efficiency. Process analytical technology (PAT) monitors critical quality attributes (CQAs) in real-time .
Data Contradiction and Validation
Q. How should researchers validate conflicting reports on metabolic stability?
- Methodological Answer : Compare in vitro microsomal stability assays (human/rat liver microsomes) with in vivo pharmacokinetic studies (plasma t½ in rodents). Use LC-MS/MS to quantify metabolites. Cross-validate with computational ADMET predictors (e.g., SwissADME) to identify discrepancies in CYP450 metabolism .
Comparative Analysis
Q. How does this compound compare to structurally similar analogs in terms of efficacy?
- Methodological Answer : Refer to bioactivity tables (e.g., IC₅₀ values against kinases or MICs for antimicrobial activity). For example, replacing the 4-fluorobenzyl group with a 3-chlorophenyl moiety (as in ) may enhance antitumor activity but reduce solubility. Quantitative SAR (QSAR) models can rank substituent contributions .
Mechanistic Studies
Q. What experimental designs elucidate the compound’s mechanism of action?
- Methodological Answer :
Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify dysregulated pathways in treated cells. CRISPR-Cas9 knockout of putative targets (e.g., PTEN or AKT) validates functional involvement. In vivo xenograft models with biomarker analysis (e.g., phospho-ERK levels) confirm mechanistic relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
